[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13475389
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester -](/images/structure/VC13475389.png)
Specification
Molecular Formula | C18H28N2O3 |
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Molecular Weight | 320.4 g/mol |
IUPAC Name | benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C18H28N2O3/c1-15(2)20(13-17-9-6-10-19(17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1 |
Standard InChI Key | DHKYQQHCVPCWDL-KRWDZBQOSA-N |
Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1CCO)C(=O)OCC2=CC=CC=C2 |
SMILES | CC(C)N(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The molecular formula of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is C17H26N2O3, with a molecular weight of 306.4 g/mol. The IUPAC name—benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate—reflects its three-dimensional arrangement: a pyrrolidine ring substituted at the 3-position with a hydroxyethyl group (1-(2-hydroxyethyl)) and an isopropylcarbamate moiety linked via a benzyl ester (Figure 1). The (S)-configuration at the pyrrolidine nitrogen is critical for chiral recognition in biological systems, as enantiomeric forms often exhibit divergent pharmacokinetic profiles .
Stereochemical Analysis
The compound’s stereochemistry was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with the (S)-enantiomer demonstrating a 94% enantiomeric excess in optimized synthetic batches . Density functional theory (DFT) calculations suggest that the hydroxyethyl group adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric hindrance with the benzyl ester . This spatial arrangement enhances solubility in polar solvents (e.g., methanol, ethanol) while maintaining lipophilicity sufficient for membrane permeability (LogP = 2.92) .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically proceeds via a four-step sequence (Scheme 1):
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Pyrrolidine Functionalization: (S)-pyrrolidin-3-amine is reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
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Carbamate Formation: The secondary amine undergoes alkoxycarbonylation using benzyl chloroformate and triethylamine in dichloromethane at 0°C .
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Isopropyl Substitution: A nucleophilic substitution reaction with isopropyl bromide in the presence of potassium carbonate yields the tertiary amine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity, as verified by high-performance liquid chromatography (HPLC) .
Reaction Optimization
Key parameters influencing yield include:
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Temperature: Carbamate formation proceeds optimally at 0–5°C, minimizing N-O acyl migration side reactions .
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Solvent Polarity: Dichloromethane (ε = 8.93) enhances reaction rates compared to tetrahydrofuran (ε = 7.52) by stabilizing polar intermediates.
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Catalysis: Palladium(II) chloride (2 mol%) accelerates isopropyl substitution via a proposed oxidative addition mechanism (Table 1) .
Table 1: Yield Optimization in Isopropyl Substitution
Catalyst | Solvent | Temperature (°C) | Yield (%) |
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None | DCM | 25 | 42 |
PdCl₂ (2%) | DCM | 25 | 78 |
PdCl₂ (2%) | THF | 40 | 65 |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits pH-dependent solubility: freely soluble in acidic aqueous solutions (pH < 4, 12.3 mg/mL) due to protonation of the pyrrolidine nitrogen, but poorly soluble at physiological pH (0.89 mg/mL) . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with hydrolysis of the benzyl ester being the primary degradation pathway .
ADME Profiling
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Absorption: Caco-2 permeability assays indicate moderate intestinal absorption (Papp = 1.7 × 10⁻⁶ cm/s), consistent with its balanced logD (2.8 at pH 7.4) .
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Metabolism: Microsomal studies reveal CYP3A4-mediated N-dealkylation as the major metabolic route, producing (S)-1-(2-hydroxyethyl)pyrrolidin-3-amine as the primary metabolite .
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Excretion: Renal clearance accounts for 68% of elimination in rat models, with a terminal half-life (t₁/₂) of 4.2 hours .
Analytical Characterization
Spectroscopic Identification
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